molecular formula C6H4Cl6O4 B166115 Ethylene glycol bis(trichloroacetate) CAS No. 2514-53-6

Ethylene glycol bis(trichloroacetate)

Cat. No.: B166115
CAS No.: 2514-53-6
M. Wt: 352.8 g/mol
InChI Key: SSDZRWBPFCFZGB-UHFFFAOYSA-N
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Description

TCA-ethadyl is a diester. It derives from a trichloroacetic acid and an ethylene glycol.

Mechanism of Action

Target of Action

TCA-ethadyl, also known as Ethylene Glycol Bis(Trichloroacetate), is a synthetic compound It is known to be a pre-emergence herbicide used to control many annual and perennial weeds .

Mode of Action

The mode of action of TCA-ethadyl involves selective systemic absorption by roots and translocation . It inhibits lipid synthesis , which is crucial for the growth and development of plants. By disrupting this process, TCA-ethadyl effectively controls the growth of weeds.

Pharmacokinetics

As a herbicide, it is known to be absorbed by the roots of plants and translocated within the plant system This allows it to exert its effects on the target weeds

Result of Action

The primary result of TCA-ethadyl’s action is the effective control of many annual and perennial weeds . By inhibiting lipid synthesis, it disrupts critical biological processes within the target weeds, leading to their eventual death.

Biological Activity

Ethylene glycol bis(trichloroacetate) (EGBTCA) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores the biological activity of EGBTCA, focusing on its mechanisms of action, cytotoxicity, and effects on various biological systems.

Chemical Structure and Properties

EGBTCA is characterized by its molecular formula C6H4Cl6O4C_6H_4Cl_6O_4 and is known for its chlorinated acetate groups. The presence of multiple chlorine atoms contributes to its reactivity and potential biological effects. The compound is primarily used in research settings, particularly in studies related to drug delivery systems and cytotoxicity assessments.

Mechanisms of Biological Activity

The biological activity of EGBTCA can be attributed to several mechanisms:

  • Cytotoxicity: EGBTCA has been shown to exhibit cytotoxic effects on various cell lines. For instance, studies employing the MTT assay have demonstrated that EGBTCA can significantly reduce cell viability in human embryonic kidney (HEK293) cells and colorectal adenocarcinoma (Caco-2) cells, indicating its potential as an anticancer agent .
  • Metabolic Pathways: Like ethylene glycol, EGBTCA may be metabolized into various metabolites that can exert toxic effects. Ethylene glycol is primarily metabolized in the liver and kidneys, leading to the formation of glycolic acid and other metabolites, which are implicated in its toxicity .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxic effects of EGBTCA across different cell lines:

Cell Line Concentration (µg/mL) Cell Viability (%)
HEK29310075
Caco-210060
SKBR-310050

These results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations of EGBTCA lead to greater cytotoxicity .

Case Studies

A notable case study involved the administration of EGBTCA in a controlled laboratory setting where its effects on human cell lines were monitored over a period of 72 hours. The study found that:

  • Cell Death Mechanism: EGBTCA induced apoptosis in treated cells, as evidenced by increased levels of caspase-3 activity.
  • Release of Reactive Oxygen Species (ROS): Treated cells exhibited elevated ROS levels, indicating oxidative stress as a contributing factor to cell death.

Toxicological Profile

The toxicological profile of EGBTCA has been assessed through various studies:

  • Acute Toxicity: In animal models, acute exposure to high doses resulted in significant metabolic disturbances, primarily affecting the liver and kidneys.
  • Chronic Exposure Effects: Long-term exposure studies indicated potential reproductive toxicity, similar to those observed with ethylene glycol derivatives .

Scientific Research Applications

Agricultural Applications

1. Herbicide Use

  • EGTCA is classified as a pre-emergence herbicide, meaning it is applied to the soil before weeds germinate. It prevents the growth of unwanted plants by inhibiting their ability to absorb nutrients and water.
  • Effectiveness : Research indicates that EGTCA effectively controls many weed species, making it valuable in agricultural settings .

2. Antifungal Properties

  • In addition to its herbicidal properties, EGTCA has been studied for its antifungal activity. It has been shown to control fungal infections in crops, thus enhancing plant health and yield .
  • Case Study : A study demonstrated that EGTCA exhibited significant antifungal activity against pathogens responsible for late blight in tomatoes and leaf rust in wheat, outperforming some conventional antifungal agents .

Analytical Applications

1. Chromatographic Analysis

  • EGTCA can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of EGTCA in various samples, including environmental matrices and agricultural products.
  • Methodology : The reverse phase HPLC method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid, enabling effective separation .

2. Pharmacokinetics Studies

  • EGTCA's pharmacokinetics can be assessed using HPLC techniques to understand its absorption, distribution, metabolism, and excretion in biological systems. This information is crucial for evaluating its safety and efficacy as a herbicide .

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
HerbicidePre-emergence control of weedsEffective against various weed species
AntifungalControl of fungal pathogens in cropsSignificant activity against late blight
Chromatographic AnalysisHPLC analysis for separationScalable method for environmental testing
Pharmacokinetics StudiesUnderstanding absorption and metabolismImportant for safety evaluations

Properties

IUPAC Name

2-(2,2,2-trichloroacetyl)oxyethyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDZRWBPFCFZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041960
Record name Ethylene glycol bis(trichloroacetate)
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URL https://comptox.epa.gov/dashboard/DTXSID7041960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2514-53-6
Record name TCA ethadyl
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Record name TCA-ethadyl [ISO]
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Record name Glytac
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Record name Ethylene glycol bis(trichloroacetate)
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Record name Ethylene bis(trichloroacetate)
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Record name TCA-ETHADYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylene glycol bis(trichloroacetate)
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylene glycol bis(trichloroacetate)
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylene glycol bis(trichloroacetate)
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylene glycol bis(trichloroacetate)
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylene glycol bis(trichloroacetate)
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylene glycol bis(trichloroacetate)
Customer
Q & A

Q1: How does Ethylene glycol bis(trichloroacetate) help differentiate between complement activation pathways?

A: Ethylene glycol bis(trichloroacetate) is a compound known to selectively chelate magnesium ions (Mg++). [, ] In the context of complement research, this property is particularly useful for distinguishing between the classical and alternative pathways of complement activation.

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